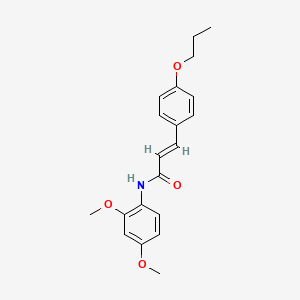
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Descripción general
Descripción
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known as DPP-4 inhibitor, is a chemical compound that has shown great potential in the field of scientific research. This compound belongs to a class of drugs known as antidiabetic agents and is used to treat type 2 diabetes. DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4, which is responsible for breaking down incretin hormones. Incretin hormones help to regulate blood sugar levels by stimulating the release of insulin from the pancreas.
Mecanismo De Acción
The mechanism of action of (2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide involves the inhibition of the enzyme dipeptidyl peptidase-4. This enzyme is responsible for breaking down incretin hormones, which are involved in the regulation of blood sugar levels. By inhibiting this enzyme, this compound increases the levels of incretin hormones, which in turn stimulates the release of insulin from the pancreas.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include improved glycemic control, reduced risk of cardiovascular disease, inhibition of tumor growth and metastasis, reduction of inflammation, and improved immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide in lab experiments include its ability to inhibit the enzyme dipeptidyl peptidase-4, its potential therapeutic applications in various diseases, and its well-established synthesis method. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for the research and development of (2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide. These include:
1. Further investigation of its mechanism of action and potential therapeutic applications in various diseases.
2. Development of new and more efficient synthesis methods.
3. Investigation of its potential side effects and toxicity.
4. Exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
5. Investigation of its potential use in veterinary medicine.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown great potential in the field of scientific research. Its ability to inhibit the enzyme dipeptidyl peptidase-4 and its potential therapeutic applications in various diseases make it an attractive target for further investigation. With continued research and development, this compound may prove to be a valuable tool in the fight against diabetes, cancer, and inflammation.
Aplicaciones Científicas De Investigación
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide inhibitors, including this compound, have been extensively studied for their potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. In diabetes, this compound inhibitors have been shown to improve glycemic control and reduce the risk of cardiovascular disease. In cancer, this compound inhibitors have been shown to inhibit tumor growth and metastasis. In inflammation, this compound inhibitors have been shown to reduce inflammation and improve immune function.
Propiedades
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-13-25-16-8-5-15(6-9-16)7-12-20(22)21-18-11-10-17(23-2)14-19(18)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVVNSUHMGRKE-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



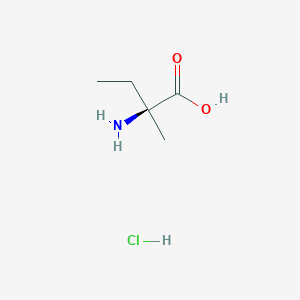
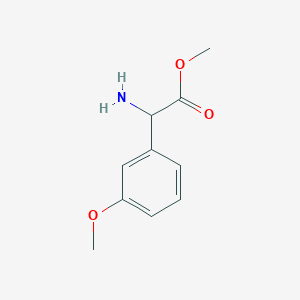
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)
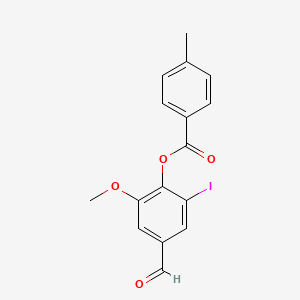
![N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B3137062.png)

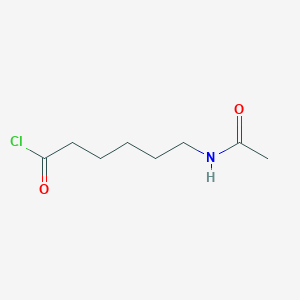

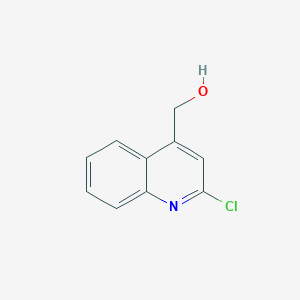
![N-[2-(4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B3137090.png)
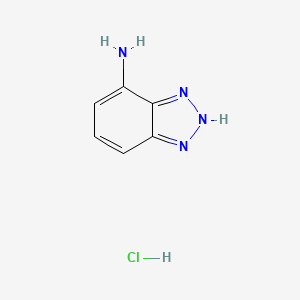
![4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B3137105.png)

